3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-phenylethyl)urea

Catalog No.
S6778424
CAS No.
891109-55-0
M.F
C19H20ClN3O2
M. Wt
357.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-p...

CAS Number

891109-55-0

Product Name

3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-phenylethyl)urea

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-phenylethyl)urea

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

InChI

InChI=1S/C19H20ClN3O2/c20-15-6-8-17(9-7-15)23-13-16(12-18(23)24)22-19(25)21-11-10-14-4-2-1-3-5-14/h1-9,16H,10-13H2,(H2,21,22,25)

InChI Key

SZGJFCWZBGJPCD-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCCC3=CC=CC=C3

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCCC3=CC=CC=C3

The exact mass of the compound 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-phenylethyl)urea is 357.1244046 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-phenylethyl)urea is a complex organic molecule characterized by its unique structural features, which include a pyrrolidinone ring, a urea functional group, and aromatic substituents. Its molecular formula is C18H20ClN3OC_{18}H_{20}ClN_{3}O, with a molecular weight of approximately 347.8 g/mol. The structure incorporates a five-membered ring containing nitrogen and carbonyl groups, enhancing its potential for biological activity and interaction with various molecular targets .

The chemical reactivity of 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-phenylethyl)urea can be attributed to the presence of the urea group and the pyrrolidinone ring. These functional groups can participate in various reactions, including:

  • Hydrolysis: The urea bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of amines and carbon dioxide.
  • Nucleophilic substitution: The chlorophenyl group may serve as a leaving group in nucleophilic substitution reactions.
  • Cyclization: The compound may also participate in cyclization reactions, forming new ring structures under appropriate conditions.

These reactions are essential for understanding the compound's behavior in biological systems and its potential applications in medicinal chemistry.

Research indicates that 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-phenylethyl)urea exhibits significant biological activities. Preliminary studies suggest that it may modulate enzyme activity or receptor binding, influencing cellular pathways associated with various disease processes. Its unique structure allows it to interact with specific biological targets, potentially leading to therapeutic effects in conditions such as cancer or neurological disorders .

The synthesis of 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-phenylethyl)urea typically involves multi-step organic reactions. Common methods include:

  • Formation of the pyrrolidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Urea formation: The urea moiety is introduced via reaction with isocyanates or by coupling amines with carbonyl compounds.
  • Substitution reactions: Aromatic groups are added through electrophilic substitution or cross-coupling techniques.

In industrial settings, automated reactors and continuous flow systems may be utilized to enhance efficiency and yield during synthesis .

The compound has diverse applications across several fields, particularly in medicinal chemistry and pharmacology. Potential applications include:

  • Drug development: Due to its biological activity, it may serve as a lead compound for developing new therapeutics targeting specific diseases.
  • Chemical probes: It can be used as a chemical probe to study biological pathways and interactions in cellular models.
  • Agricultural chemistry: Its properties may also lend themselves to applications in agrochemicals for pest control or plant growth regulation.

Interaction studies are crucial for understanding how 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-phenylethyl)urea affects biological systems. Preliminary findings suggest that it may influence:

  • Enzyme activity: It could modulate the activity of specific enzymes involved in metabolic pathways.
  • Receptor binding: The compound may interact with various receptors, potentially altering signaling cascades associated with disease processes.

Detailed studies are necessary to elucidate these interactions fully and assess the compound's therapeutic potential .

Several compounds share structural similarities with 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-phenylethyl)urea, including:

  • N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide
    • Similarity: Contains a pyrrolidinone ring and chlorophenyl group.
    • Difference: Has an acetamide functional group instead of urea.
  • N-[1-(4-chlorophenyl)-5-isoxazolyl]urea
    • Similarity: Urea functional group present.
    • Difference: Features an isoxazole ring instead of pyrrolidinone.
  • 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea
    • Similarity: Contains a urea moiety and chlorophenyl group.
    • Difference: Incorporates a piperidine substituent instead of a pyrrolidinone ring.

The uniqueness of 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-phenylethyl)urea lies in its specific combination of a pyrrolidinone ring and urea group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural configuration allows it to interact differently with biological targets, making it a valuable candidate for further research and development .

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

357.1244046 g/mol

Monoisotopic Mass

357.1244046 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

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